molecular formula C12H10SSn B1346933 Diphenyltin sulfide CAS No. 20332-10-9

Diphenyltin sulfide

Cat. No. B1346933
CAS RN: 20332-10-9
M. Wt: 305 g/mol
InChI Key: CYXRBVIJBDYNQU-UHFFFAOYSA-N
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Description

Diphenyltin sulfide is a chemical compound with the formula C12H10SSn . It is used in laboratory chemicals .


Synthesis Analysis

Diphenyltin sulfide can be synthesized using diorganotin (IV) dixanthates . The synthesis involves the use of diphenyltin bis (2-methoxyethylxanthate) and diphenyltin bis (iso-butylxanthate) as precursors to deposit tin chalcogenide thin films by aerosol-assisted chemical vapor deposition .


Molecular Structure Analysis

The molecular structure of Diphenyltin sulfide consists of two phenyl groups attached to a sulfur atom .


Chemical Reactions Analysis

Diphenyltin sulfide can be used as a catalyst in Diels-Alder reactions between several 1,3-dienes and α,β-unsaturated ketones . It can also be used as a precursor for the preparation of SnS nanoparticles .


Physical And Chemical Properties Analysis

Diphenyltin sulfide is a solid crystalline substance with a white appearance . It has a molecular weight of 304.98 g/mol . It does not have a specific odor .

Scientific Research Applications

  • Pharmacological Treatment for Parkinson's Disease : Diphenyl sulfide compounds, including diphenyltin sulfide, have been identified as new inhibitors of phosphodiesterase 7 (PDE7), offering potential for Parkinson's disease treatment. This discovery confirms the utility of PDE7 inhibitors in pharmacological applications (García et al., 2014).

  • Photodegradation of Environmental Pollutants : Studies on polychlorinated diphenyl sulfides (PCDPSs), which include diphenyltin sulfide derivatives, have shown their degradation under simulated sunlight. This degradation process is influenced by environmental factors like pH and humic acid, and the study contributes to understanding the environmental fate of these compounds (Ge et al., 2019).

  • Synthesis and Structure of Macrocycles : Diphenyltin sulfide has been used in synthesizing novel trinuclear 18-membered macrocycles. These macrocycles, involving diphenyltin complexes with 2-mercaptonicotinic acid, show interesting ligand properties due to their endocyclic sulfur atoms (Ma, Jiang, & Zhang, 2003).

  • Catalytic Reactions in Organic Chemistry : Diphenyltin sulfide has been used as a catalyst in Diels-Alder reactions and aldol reactions. It is combined with other reagents like silver perchlorate for effective promotion of these reactions under mild conditions (Mukaiyama, Watanabe, & Shiina, 1995; Mukaiyama, Saito, Kitagawa, & Shimomura, 1994).

  • Design of Acaricidal/Insecticidal Agents : Diphenyltin sulfide derivatives have been explored for their acaricidal and insecticidal activities. These compounds, particularly those containing sulfone/sulfoxide groups, have shown potential as novel environmentally safe pesticides (Yu, Liu, Li, & Wang, 2016).

  • (Zhang, Su, Cen, Feng, Ma, Lu, & Li, 2014).
  • Cytotoxicity in Cancer Research : Organotin(IV) compounds, including diphenyltin(IV) diallyldithiocarbamate, have been synthesized and evaluated for cytotoxic effects against human colon adenocarcinoma cells. These studies are significant in exploring the potential of diphenyltin derivatives as anticancer agents (Haezam, Awang, Kamaludin, & Mohamad, 2021).

  • Environmental Analysis : Diphenyltin sulfide and its polychlorinated derivatives have been prepared and analyzed for their environmental impact. Techniques like mass spectrometry and NMR spectroscopy have been employed to understand their structure and behavior in environmental contexts (Sinkkonen, Kolehmalnen, Laihia, Koistinen, & Rantio, 1993).

  • Investigating Microfluidity in Micelles : Diphenyl sulfides, including diphenyltin sulfide, have been utilized in studies investigating microfluidity in micellar solutions. These studies contribute to our understanding of molecular behavior in different fluid environments (Zachariasse, 1978).

  • Oxidation Studies : Research on the oxidation of polychlorinated diphenyl sulfides by ferrate(VI) has provided insights into the degradation pathways and oxidized products. This is crucial for understanding the environmental and health impacts of these compounds (Chen, Xu, Zeng, Feng, Qu, Wang, Nesnas, & Sharma, 2018).

  • Polymer Stabilization : Studies on diphenol substituted sulfides, including diphenyltin sulfide, have explored their role as stabilizers in polypropylene against thermal oxidation. This research contributes to the development of more durable and stable polymeric materials (Kudelka & Pospíšil, 1990).

Safety And Hazards

Diphenyltin sulfide is considered hazardous. It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

diphenyl(sulfanylidene)tin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5.S.Sn/c2*1-2-4-6-5-3-1;;/h2*1-5H;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXRBVIJBDYNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174240
Record name Diphenylthioxostannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyltin sulfide

CAS RN

20332-10-9
Record name Diphenylthioxostannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20332-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenylthioxostannane
Source ChemIDplus
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Record name Diphenylthioxostannane
Source EPA DSSTox
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Record name Diphenylthioxostannane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
AJ Edwards, BF Hoskins - Acta Crystallographica Section C: Crystal …, 1990 - scripts.iucr.org
… hot methanol yielded the unexpected trimeric compound diphenyltin sulfide. The chemistry of the … The structure of the trimeric diphenyltin sulfide is reported here. No complete structure …
Number of citations: 14 scripts.iucr.org
S Midgal, D Gertner, A Zilkha - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
"Interfacial" conditions were used for the preparation of organotin sulfides, tetraalkyl- or tetraaryl-dichlorodistanthianes, and similar compounds having a polysulfide linkage between two …
Number of citations: 10 cdnsciencepub.com
T Mukaiyama, K Matsubara - Chemistry letters, 1992 - journal.csj.jp
… Diphenyltin sulfide is proved to be an excellent additive in this reaction, while the corresponding glycosides were obtained in lower yields and lower selectivities when the reaction was …
Number of citations: 30 www.journal.csj.jp
T Mukaiyama, N Shimomura - Chemistry letters, 1993 - journal.csj.jp
Catalytic stereoselective synthesis of 1,2-cis- or 1,2-trans-ribofuranosides from 1-O-iodoacetylribofuranose and alkyl trimethylsilyl ethers is efficiently promoted by combined use of silver …
Number of citations: 18 www.journal.csj.jp
T Mukaiyama, K Watanabe, I Shiina - Chemistry letters, 1995 - journal.csj.jp
Catalytic Diels-Alder reactions between several 1,3-dienes and α,β-unsaturated ketones are effectively promoted by the combined use of diphenyltin sulfide (Ph 2 Sn=S) and silver …
Number of citations: 15 www.journal.csj.jp
N Shimomura, T Matsutani… - Bulletin of the Chemical …, 1994 - journal.csj.jp
… for the stereoselective synthesis of (3-D-ribofuranosides from 2,3,5-tri-O-benzyl1– O-iodoacetyl-D-ribofuranose and alkyl trimethylsilyl ethers by combined use of diphenyltin sulfide (Ph.…
Number of citations: 14 www.journal.csj.jp
T Mukaiyama, K Saito, H Kitagawa, N Shimomura - Chemistry letters, 1994 - journal.csj.jp
Catalytic aldol reactions of several aldehydes with trimethylsilyl enol ethers are effectively performed by combined use of diphenyltin sulfide (Ph 2 Sn=S) and silver perchlorate (AgClO 4 …
Number of citations: 11 www.journal.csj.jp
T Mukaiyama, K Matsubara, S Suda - Chemistry Letters, 1991 - journal.csj.jp
1,2-trans-Ribofuranosides are stereoselectively synthesized in high yields directly from 1-hydroxy ribofuranose and trimethylsilylated nucleophiles by the use of diphenyltin sulfide and …
Number of citations: 28 www.journal.csj.jp
T Mukaiyama, T Matsutani, N Shimomura - Chemistry letters, 1993 - journal.csj.jp
… from 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl methyl carbonate and trimethylsilylated nucleoside bases is efficiently carried out by combined use of silver salts and diphenyltin sulfide (Ph 2 …
Number of citations: 11 www.journal.csj.jp
N Shimomura, T Mukaiyama - Chemistry letters, 1993 - journal.csj.jp
… 2,4-disulfide], or silver salts and diphenyltin sulfide (Ph3Sn=S) under mild conditions. … use of 10 mol% of silver salts and 20 mol% of diphenyltin sulfide (Ph.Sn-S). 1) In the present …
Number of citations: 9 www.journal.csj.jp

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